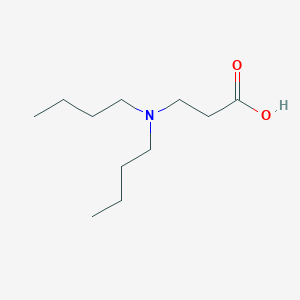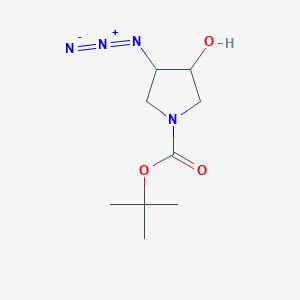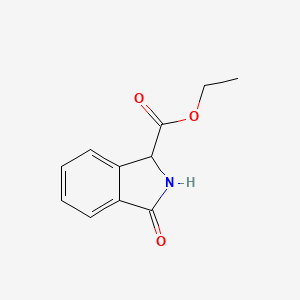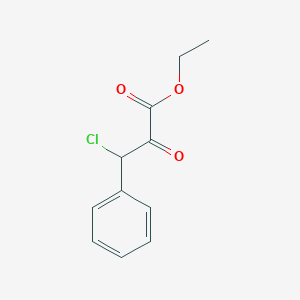
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester
Übersicht
Beschreibung
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester is a synthetic organic compound that belongs to the class of iodinated tyrosine derivatives This compound is characterized by the presence of two iodine atoms attached to the phenyl ring and a methyl ester group attached to the tyrosine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester typically involves the iodination of l-tyrosine followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions need to be carefully controlled to ensure selective iodination at the desired positions on the phenyl ring.
After iodination, the resulting diiodo-l-tyrosine is subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester. The reaction is typically conducted under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the safe handling of iodine and other reagents. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine methyl ester.
Substitution: Various substituted tyrosine methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex iodinated compounds.
Biology: Studied for its potential role in modulating biological pathways involving iodine.
Medicine: Investigated for its potential use in diagnostic imaging and radiotherapy due to its iodine content.
Industry: Utilized in the development of iodinated contrast agents for medical imaging.
Wirkmechanismus
The mechanism of action of o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester involves its interaction with molecular targets that are sensitive to iodine. The compound can be incorporated into biological molecules, affecting their structure and function. The iodine atoms can participate in redox reactions, influencing cellular processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active tyrosine derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
l-Tyrosine: The parent compound without iodine substitution.
3,5-Diiodo-l-tyrosine: Similar compound without the methyl ester group.
o-(4-Hydroxyphenyl)-l-tyrosine methyl ester: Similar compound without iodine substitution.
Uniqueness
o-(4-Hydroxyphenyl)-3,5-diiodo-l-tyrosine methyl ester is unique due to the presence of both iodine atoms and the methyl ester group. This combination imparts distinct chemical properties, such as increased molecular weight and potential for specific biological interactions. The iodine atoms enhance the compound’s utility in applications requiring radiopacity, while the ester group improves its solubility and stability.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO4/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11/h2-7,14,20H,8,19H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQUHHTCGWFOR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)

![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)


![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)

